2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
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Overview
Description
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the use of microwave irradiation to facilitate rapid N-alkylation of benzoxazinones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a potential COX inhibitor, it may inhibit the enzyme’s activity, leading to reduced production of pro-inflammatory mediators . The compound’s structure allows it to interact with specific binding sites on the enzyme, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- (2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
- 3-(2H-1,4-benzoxazin-3(4H)-one-4-yl)propionic acid
Uniqueness
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is unique due to its specific butanoic acid side chain, which differentiates it from other benzoxazinone derivatives. This structural variation can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-8(12(15)16)13-9-5-3-4-6-10(9)17-7-11(13)14/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHFPPQOFJMSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)COC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601194636 |
Source
|
Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899710-23-7 |
Source
|
Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899710-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601194636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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